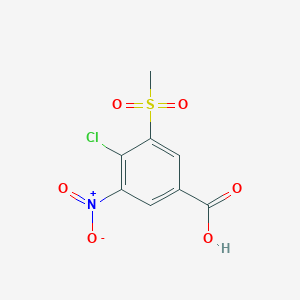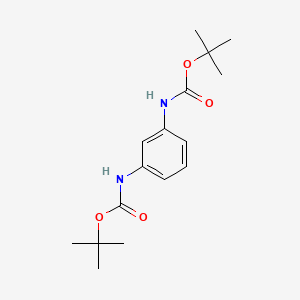![molecular formula C17H32ClNO2 B2406197 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212176-43-6](/img/structure/B2406197.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure. This compound falls into the category of organic chemicals, specifically designed to interact with biological systems for a range of potential applications. The bicyclic component and piperidinyl moiety confer significant pharmacological properties, making it an intriguing subject of scientific study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the construction of the bicyclo[2.2.1]heptane core. Commonly, this begins with the Diels-Alder reaction, followed by specific functionalization to introduce the desired substituents.
The critical step involves the coupling of the bicyclic component with 4-methylpiperidine through a series of well-defined organic reactions, including nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and catalytic systems are often employed to ensure efficiency and scalability. Purification processes like recrystallization and chromatography are used to achieve the pharmaceutical grade of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and piperidinyl groups.
Reduction: Reduction reactions are feasible, particularly focusing on the bicyclic ring and the propanol chain.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the bicyclic core and piperidinyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides under various conditions including acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Derivatives with varied functional groups enhancing its pharmacological profile.
Aplicaciones Científicas De Investigación
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is explored extensively in the following fields:
Chemistry: As a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its interactions with cellular receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a chemical intermediate.
Mecanismo De Acción
This compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism typically involves binding to receptors or enzymes, modulating their activity. The bicyclic structure allows for precise interaction with active sites, influencing pathways related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as other bicyclic piperidines and propan-2-ol derivatives, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to:
Enhanced stability: Resulting from its bicyclic framework.
Unique pharmacological profile: Owing to the specific substitution pattern.
List of Similar Compounds
Bicyclo[2.2.1]heptane derivatives.
Piperidinyl-methanol derivatives.
Propanolamine hydrochlorides.
This article provides a foundational overview, but there's so much more to explore with each aspect of this fascinating compound. How else can I help?
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-13-4-6-18(7-5-13)10-17(19)12-20-11-16-9-14-2-3-15(16)8-14;/h13-17,19H,2-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSHDXGNALEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2CC3CCC2C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)


![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)


![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)


![2,3-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406135.png)

